molecular formula C10H10O3 B3049507 6-Methoxychroman-2-one CAS No. 20920-98-3

6-Methoxychroman-2-one

Cat. No.: B3049507
CAS No.: 20920-98-3
M. Wt: 178.18 g/mol
InChI Key: BFRVCQPRUJFVFU-UHFFFAOYSA-N
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Description

6-Methoxychroman-2-one, also known as 6-methoxy-2-chromanone, is a heterocyclic organic compound with the molecular formula C10H10O3. It is a derivative of chromanone, featuring a methoxy group at the 6th position of the chroman-2-one structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxychroman-2-one can be synthesized through several methods. One common approach involves the cyclization of 6-methoxycoumarin under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxychroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Medicinal Applications

6-Methoxychroman-2-one has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells. Its mechanism involves modulation of signaling pathways like NF-kB and MAPK, which are crucial in cancer progression .
  • Anti-inflammatory Effects : Research highlights its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antioxidant Properties : It scavenges free radicals, providing cellular protection against oxidative stress .

Biological Activities

The compound exhibits a range of biological activities that make it attractive for further research:

  • Antimicrobial Properties : Investigations suggest potential efficacy against various pathogens.
  • Neuroprotective Effects : Preliminary studies indicate possible benefits in neurodegenerative disease models .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

  • Pharmaceuticals : As a building block for drug synthesis.
  • Agrochemicals : Its properties may enhance crop protection formulations.
  • Cosmetics : Used as a stabilizer in formulations due to its chemical stability .

Case Studies and Research Findings

  • Ethanolic Extract from Acehnese Lime Peels :
    • A study identified this compound as a major component (27.64%) in ethanolic extracts from lime peels. The extract demonstrated potential as an anti-hypercholesterolemia agent by inhibiting key enzymes involved in lipid metabolism .
  • Anticancer Research :
    • Various studies have documented the anticancer effects of chromanone derivatives, including this compound. These studies emphasize its role in inducing apoptosis and inhibiting tumor growth through specific molecular pathways .
  • Antioxidant Studies :
    • In vitro assays have shown that this compound effectively scavenges free radicals, indicating its potential use as a natural antioxidant in health supplements .

Comparison with Similar Compounds

Uniqueness: 6-Methoxychroman-2-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

6-Methoxychroman-2-one, a derivative of chromanone, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 6th position of the chromanone structure. This modification is crucial as it influences the compound's reactivity, solubility, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : It has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.

Antioxidant Activity

This compound has been evaluated for its ability to inhibit lipid peroxidation and DPPH radical scavenging activity. The results indicate that it exhibits antioxidant activity superior to some established antioxidants.

StudyMethodResult
Lipid peroxidation assayInhibition values ranging from 176.8 to 300 μM
DPPH scavenging assayValues between 66.4 to 213.9 μM

Anticancer Activity

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC). For instance, one study reported that a derivative of this compound exhibited IC50 values ranging from 7.56 to 25.04 μg/ml against these cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like etoposide .

Cell LineIC50 Value (μg/ml)Reference
MDA-MB-2317.56 - 25.04
SK-N-MC7.56 - 25.04

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

Case Studies and Research Findings

  • Cancer Therapeutics : A study focused on synthesizing novel derivatives of chromanone compounds revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines . These findings support the hypothesis that structural variations in this compound can significantly influence its anticancer properties.
  • Vasoproliferative Retinopathies : Research indicates that 6-methoxychroman-4-one can reduce retinal neovascularization, suggesting its potential use in treating conditions like diabetic retinopathy .
  • Phytochemical Studies : Various studies on orchids have highlighted the presence of bioactive compounds similar to this compound, which exhibit anti-inflammatory and cytotoxic effects . This underscores the importance of natural products in drug discovery.

Properties

IUPAC Name

6-methoxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRVCQPRUJFVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295785
Record name 6-METHOXYCHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20920-98-3
Record name NSC105515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-METHOXYCHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-indan-1-one (4.2 g, 25.9 mmol) in 240 ml of dichloromethane cooled in an ice bath was added sodium hydrogencarbonate (4.35 g, 51.8 mmol). 3-Chloro-perbenzoic acid (11.61 g, 51.8 mmol) was added portionwise, and the reaction mixture was stirred at 0° C. for 2 h and at room temperature overnight. The precipitate was filtered off and washed with dichloromethane. The filtrate was washed with saturated solution of sodium hydrogencarbonate and dried with sodium sulfate. After evaporation of the solvent, 6-methoxy-chroman-2-one (3.68 g, 80%) was obtained as an orange oil which was used without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
11.61 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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